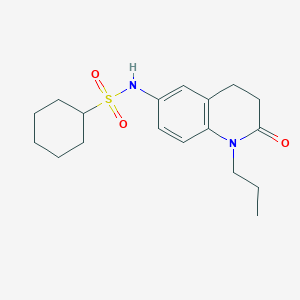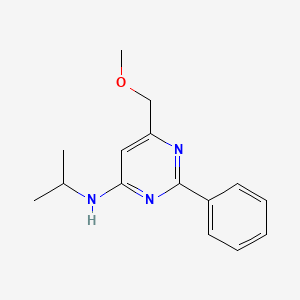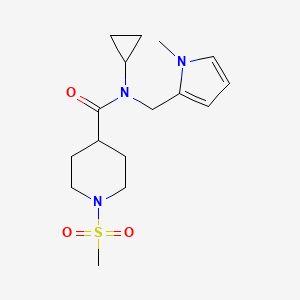![molecular formula C17H20ClN3O3 B2705166 2-[(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)amino]-N-(1-cyanocyclohexyl)acetamide CAS No. 1197698-13-7](/img/structure/B2705166.png)
2-[(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)amino]-N-(1-cyanocyclohexyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)amino]-N-(1-cyanocyclohexyl)acetamide” is a complex organic molecule. It contains a benzodioxin ring, which is a type of heterocyclic compound . This ring is substituted with an amino group that is further connected to an acetamide group. The molecule also contains a cyclohexyl group with a nitrile substituent .
Molecular Structure Analysis
The benzodioxin ring in the molecule is a type of oxygen-containing heterocycle. It consists of a benzene ring fused to a 1,4-dioxin ring . The presence of the oxygen atoms in the ring can influence the electronic properties of the molecule and may also affect its reactivity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present in the molecule. For example, the amino group could potentially undergo reactions such as acylation or alkylation. The nitrile group could be hydrolyzed to form a carboxylic acid or reduced to form an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure and the functional groups present. For example, the presence of the polar nitrile and amide groups could potentially increase the compound’s solubility in polar solvents .Direcciones Futuras
Propiedades
IUPAC Name |
2-[(6-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)amino]-N-(1-cyanocyclohexyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O3/c18-12-8-14-15(24-7-6-23-14)9-13(12)20-10-16(22)21-17(11-19)4-2-1-3-5-17/h8-9,20H,1-7,10H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCDUIJXSVOELOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)CNC2=CC3=C(C=C2Cl)OCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)amino]-N-(1-cyanocyclohexyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)ethan-1-ol hydrochloride](/img/structure/B2705085.png)



![(E)-3-(furan-2-yl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acrylamide](/img/structure/B2705091.png)

![2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]ethane-1-sulfonamido](/img/structure/B2705094.png)


![7-(2-Chlorophenyl)-1,3-dimethyl-5-propan-2-ylsulfanylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2705100.png)

